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Compound of Interest

Compound Name: ICA-105665

Cat. No.: B11929643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent KCNQ potassium

channel openers, ICA-105665 and retigabine. Both compounds have been investigated for

their therapeutic potential in epilepsy and other neurological disorders characterized by

neuronal hyperexcitability. This document synthesizes available preclinical and clinical data to

offer a comprehensive overview of their mechanisms of action, potency, and clinical

effectiveness, supported by detailed experimental methodologies and visual diagrams.

Mechanism of Action: Targeting Neuronal
Excitability
Both ICA-105665 and retigabine exert their primary therapeutic effects by acting as positive

allosteric modulators of voltage-gated potassium channels of the KCNQ (or Kv7) family,

particularly the neuronal subtypes KCNQ2-5.[1] These channels are crucial regulators of

neuronal excitability. By opening these channels, the drugs increase potassium efflux, which

hyperpolarizes the neuronal membrane and stabilizes the resting membrane potential. This

action makes it more difficult for neurons to reach the threshold for firing action potentials,

thereby reducing overall neuronal excitability and suppressing the aberrant firing patterns

associated with seizures.[1]

Retigabine has been shown to bind to a hydrophobic pocket near the channel gate, stabilizing

the open conformation of KCNQ2-5 channels.[1] This mechanism accounts for its broad
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efficacy in various seizure models. ICA-105665 is also a potent opener of KCNQ channels, with

a particular affinity for KCNQ2/3 and KCNQ3/5 heteromers.[2][3]
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Mechanism of action for KCNQ channel openers.
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The following table summarizes the in vitro potency of ICA-105665 and retigabine on various

KCNQ channel subtypes as determined by electrophysiological studies.

Compound
Channel
Subtype

Potency
(EC50)

Experimental
System

Reference

ICA-105665 Rat KCNQ2/3 160 nM Cloned channels

Human Neuronal

Kv7
~0.3 µM Cloned channels [4]

Retigabine
Human

KCNQ2/3

1.6 µM (for shift

in V½ of

activation)

CHO cells

expressing

cloned channels

[5]

Rat KCNQ2

Less potent than

on KCNQ3 and

KCNQ2/3

CHO cells

expressing

cloned channels

[6]

Rat KCNQ3

More potent than

on KCNQ2 and

KCNQ2/3

CHO cells

expressing

cloned channels

[6]

Rat KCNQ4

Less potent than

on KCNQ2,

KCNQ3, and

KCNQ2/3

CHO cells

expressing

cloned channels

[6]

In Vivo and Clinical Efficacy
Both compounds have demonstrated significant antiseizure activity in a range of preclinical

models and in clinical trials.
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Compound Study Type
Model/Patient
Population

Key Efficacy
Findings

Reference

ICA-105665 Preclinical

Rodent models

(Maximal

Electroshock, 6

Hz,

pentylenetetrazol

e, kindling)

Broad-spectrum

antiseizure

activity at doses

of <1 to 5 mg/kg.

[2][7]

Clinical Trial

(Phase IIa)

Patients with

photosensitive

epilepsy

Dose-dependent

reduction in

photoparoxysmal

EEG responses.

[7]

Retigabine Preclinical

Rodent models

(Maximal

Electroshock,

pentylenetetrazol

e, kindling)

Broad-spectrum

anticonvulsant

activity.

[8]

Clinical Trial

(Phase III)

Adults with drug-

resistant partial-

onset seizures

Median seizure

frequency

reduction of up to

54.5% at 1200

mg/day.

[9][10]

Clinical Trial

(Phase III)

Adults with

refractory partial-

onset seizures

Significant dose-

dependent

reduction in

seizure

frequency

compared to

placebo.

[1][11][12]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
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This technique is fundamental for characterizing the effects of compounds on ion channel

function.

Objective: To measure the effect of ICA-105665 and retigabine on the activity of KCNQ

channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary

neurons.

Methodology:

Cell Preparation: Cells are cultured on glass coverslips. For neuronal recordings, brain slices

are prepared and neurons are acutely dissociated.

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip

resistance of 2-5 MΩ. The pipette is filled with an internal solution containing ions that mimic

the intracellular environment.

Recording: The micropipette is brought into contact with the cell membrane, and a high-

resistance "giga-seal" is formed. The membrane patch under the pipette tip is then ruptured

by applying gentle suction to achieve the whole-cell configuration.

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV).

A series of voltage steps are applied to elicit KCNQ currents.

Drug Application: The compound of interest (ICA-105665 or retigabine) is applied to the bath

solution at various concentrations.

Data Analysis: The resulting currents are recorded and analyzed to determine the effect of

the drug on channel activation, deactivation, and current amplitude. The EC50 is calculated

from the concentration-response curve.[13][14][15][16][17]
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Workflow for a whole-cell patch-clamp experiment.
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Preclinical Anticonvulsant Screening in Rodent Models
A variety of animal models are used to assess the potential efficacy of antiepileptic drugs.

Objective: To evaluate the in vivo antiseizure activity of ICA-105665 and retigabine.

Commonly Used Models:

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and

is predictive of efficacy against generalized tonic-clonic seizures in humans.

Pentylenetetrazole (PTZ) Test: This chemical convulsant induces clonic seizures and is

predictive of efficacy against absence seizures.

6 Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard

antiepileptic drugs and may predict efficacy against focal seizures.

Kindling Model: This model involves repeated subconvulsive electrical or chemical

stimulation of a brain region (e.g., amygdala), leading to a progressive and permanent

increase in seizure susceptibility. It is a model of focal epilepsy and epileptogenesis.[18][19]

[20][21][22][23][24]

General Protocol:

Animal Preparation: Rodents (mice or rats) are acclimated to the laboratory environment.

Drug Administration: The test compound is administered via an appropriate route (e.g.,

intraperitoneal, oral) at various doses.

Seizure Induction: After a predetermined time for drug absorption, seizures are induced

using the chosen model (e.g., electrical stimulation for MES, injection of PTZ).

Observation and Scoring: Animals are observed for the presence, latency, and severity of

seizures. Seizure severity is often scored using a standardized scale (e.g., Racine scale for

kindling).

Data Analysis: The dose of the drug that protects 50% of the animals from seizures (ED50) is

calculated.
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Preclinical anticonvulsant screening workflow.

Human Photosensitive Epilepsy Model
This is a proof-of-concept clinical trial model to assess the efficacy of potential antiepileptic

drugs in humans.

Objective: To evaluate the ability of a test compound to suppress photoparoxysmal responses

(PPRs) on an electroencephalogram (EEG) in patients with photosensitive epilepsy.

Methodology:

Patient Selection: Patients with a history of reproducible PPRs in response to intermittent

photic stimulation (IPS) are recruited.

Baseline Assessment: A baseline EEG is recorded while the patient is exposed to IPS at

various frequencies to determine their photosensitivity range.
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Drug Administration: A single dose of the investigational drug (e.g., ICA-105665) or placebo

is administered.

Post-Dose EEG: At specified time points after drug administration, the EEG response to IPS

is re-evaluated to assess for any reduction in PPRs.

Data Analysis: The change in the photosensitivity range is quantified and correlated with the

plasma concentration of the drug.[7][25][26][27][28]

Conclusion
Both ICA-105665 and retigabine are effective KCNQ channel openers with demonstrated

anticonvulsant properties. Retigabine has a well-documented clinical profile for the treatment of

partial-onset seizures. ICA-105665 has shown promise in preclinical models and early clinical

studies, particularly in the context of photosensitive epilepsy. The choice between these or

other KCNQ modulators in a research or drug development setting will depend on the specific

research question, the desired selectivity profile, and the target patient population. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and comparison of these and other novel KCNQ channel openers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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